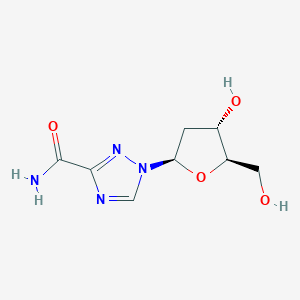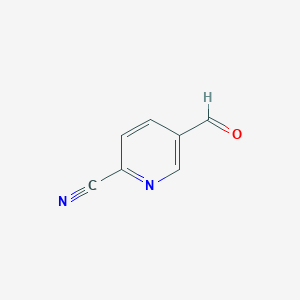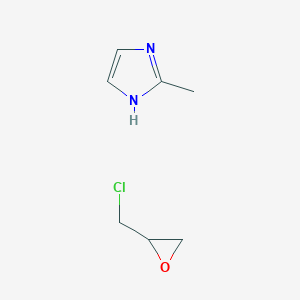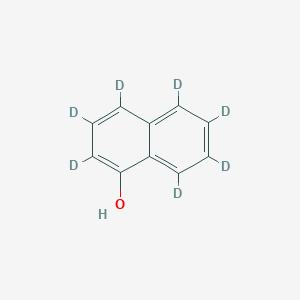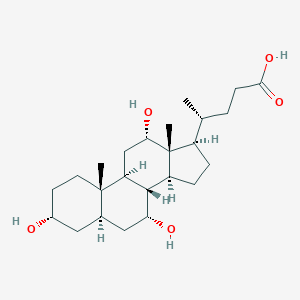
Acide allocholique
Vue d'ensemble
Description
L’acétate de tocophérol, également connu sous le nom d’acétate de vitamine E, est une forme de vitamine E couramment utilisée dans les compléments alimentaires et les produits de soins de la peau. Il s’agit d’un ester de tocophérol et d’acide acétique, qui procure de la stabilité et prolonge la durée de conservation du composé. L’acétate de tocophérol est connu pour ses propriétés antioxydantes, qui aident à protéger les cellules des dommages causés par les radicaux libres .
Applications De Recherche Scientifique
L’acétate de tocophérol a une large gamme d’applications en recherche scientifique, notamment :
Mécanisme D'action
L’acétate de tocophérol exerce ses effets principalement par son activité antioxydante. Il neutralise les radicaux libres en leur donnant un atome d’hydrogène, ce qui permet de prévenir les dommages oxydatifs aux membranes cellulaires et aux autres molécules biologiques. Le composé est également connu pour inhiber l’oxydation des lipoprotéines de basse densité (LDL) et réduire l’apoptose dans les cellules endothéliales humaines . De plus, l’acétate de tocophérol peut moduler les voies de signalisation cellulaire et l’expression des gènes, contribuant à ses effets anti-inflammatoires et protecteurs .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L’acétate de tocophérol est synthétisé par estérification du tocophérol avec de l’acide acétique. La réaction implique généralement l’utilisation d’un catalyseur acide, tel que l’acide sulfurique, pour faciliter le processus d’estérification. La réaction est effectuée dans des conditions contrôlées de température et de pression afin de garantir un rendement et une pureté élevés .
Méthodes de production industrielle : Dans les milieux industriels, l’acétate de tocophérol est produit en faisant réagir du tocophérol avec de l’anhydride acétique en présence d’un catalyseur. Le mélange réactionnel est ensuite purifié à l’aide de techniques telles que la distillation et la cristallisation pour obtenir le produit final. Cette méthode garantit une production à grande échelle d’acétate de tocophérol avec une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions : L’acétate de tocophérol subit diverses réactions chimiques, notamment :
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Hydrolyse : Des conditions acides ou basiques sont utilisées pour hydrolyser l’acétate de tocophérol.
Principaux produits formés :
Oxydation : Tocopherylquinone
Hydrolyse : Tocophérol libre et acide acétique
Comparaison Avec Des Composés Similaires
L’acétate de tocophérol est l’un des nombreux esters de tocophérol, notamment :
- Nicotinate de tocophéryl
- Linoléate de tocophéryl
- Succinate de tocophéryl
Unicité :
- Stabilité : L’acétate de tocophérol est plus stable que le tocophérol libre en raison de l’estérification avec de l’acide acétique, ce qui protège le groupe hydroxyle de l’oxydation .
- Biodisponibilité : Bien que l’acétate de tocophérol soit moins biodisponible que le tocophérol libre, il est préféré dans les formulations topiques en raison de sa stabilité et de sa capacité à pénétrer la peau .
Composés similaires :
- Nicotinate de tocophéryl : Connu pour ses effets vasodilatateurs et utilisé dans les produits de soins de la peau pour améliorer la circulation sanguine .
- Linoléate de tocophéryl : Utilisé pour ses propriétés hydratantes et sa capacité à améliorer la fonction de barrière cutanée .
- Succinate de tocophéryl : Étudié pour ses propriétés anticancéreuses potentielles et sa capacité à induire l’apoptose dans les cellules cancéreuses .
L’acétate de tocophérol se distingue par ses propriétés équilibrées de stabilité et d’efficacité, ce qui en fait un composé polyvalent dans diverses applications.
Propriétés
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-PGHAKIONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859117 | |
| Record name | 5alpha-Allocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2464-18-8 | |
| Record name | Allocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Allocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 251 °C | |
| Record name | Allocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is allocholic acid (ACA)?
A1: Allocholic acid (ACA) is a bile acid, a type of steroid acid primarily found in the bile of mammals. It is a stereoisomer of cholic acid, differing in the orientation of the hydrogen atom at the 5th carbon atom (5α configuration in ACA versus 5β in cholic acid).
Q2: How is ACA synthesized in the body?
A2: ACA is synthesized from cholesterol in the liver. The primary pathway involves multiple enzymatic steps, including hydroxylation, oxidation, and reduction. In rats, one of the identified pathways starts with cholestanol, a 5α-dihydro derivative of cholesterol, that undergoes 7α-hydroxylation followed by further modifications to form ACA [].
Q3: What is the main pathway of cholestanol conversion into ACA?
A3: Research indicates that cholestanol conversion into ACA in rats primarily follows this pathway: cholestanol → 5α-cholestane-3β,7α-diol → 7α-hydroxy-5α-cholestan-3-one → 5α-cholestane-3α,7α-diol → 5α-cholestane-3α,7α,12α-triol → ACA [].
Q4: What is the role of 12α-hydroxylation in ACA synthesis?
A4: Studies show that 12α-hydroxylation is a crucial step in ACA synthesis. For instance, in rats with bile fistulas, both 5α-cholestane-3β,7α-diol and 5α-cholestane-3α,7α-diol are converted into ACA through a pathway that includes 12α-hydroxylation []. Similarly, research on rabbits, chickens, and humans demonstrated that liver microsomal preparations, when fortified with NADPH, can catalyze the 12α-hydroxylation of allochenodeoxycholic acid to produce ACA [].
Q5: What is the significance of ACA in cholestanol metabolism?
A6: ACA serves as a significant metabolite of cholestanol. Studies in rats have shown that administration of cholestanol leads to the formation and excretion of ACA and allochenodeoxycholic acid in bile []. This highlights the role of ACA in the metabolic pathway of cholestanol.
Q6: Does cholestanol affect cholesterol metabolism?
A7: Research indicates that cholestanol can interfere with cholesterol absorption and lead to increased hepatic HMG-CoA reductase activity, a key enzyme in cholesterol biosynthesis [].
Q7: What are the primary bile acids found in the Mongolian gerbil?
A9: The Mongolian gerbil primarily produces cholic acid as its main bile acid. Minor amounts of chenodeoxycholic acid and even smaller amounts of deoxycholic acid are also present. Notably, muricholic acids are absent in gerbil bile [].
Q8: Is ACA found in species other than mammals?
A10: Yes, ACA has been identified in other vertebrates. For example, it is a major bile acid in the lizard Uromastix hardwickii [] and has been found in the bile of the Arabian Gulf catfish Arius bilineatus [].
Q9: Does ACA have any protective effects against liver injury?
A11: Studies suggest potential benefits of ACA against liver injury. For instance, in a mouse model of α-naphthylisothiocyanate-induced cholestasis, pretreatment with ACA was found to alleviate liver damage. This protection was attributed to ACA's ability to inhibit bile acid synthesis and promote bile acid efflux from the liver, restoring bile acid homeostasis [].
Q10: How does ACA pretreatment affect bile acid composition in the liver?
A12: In the mouse model of cholestasis, ACA pretreatment altered the composition of the liver bile acid pool, reducing the accumulation of certain bile acids like cholic acid, taurocholic acid, and β-muricholic acid [].
Q11: What is the role of ACA in lamprey chemical communication?
A13: Research suggests that larval sea lampreys release ACA, which acts as a migratory pheromone, attracting adults to spawning grounds []. The olfactory system of migratory adult sea lamprey is acutely sensitive to ACA, further supporting its role as a pheromone [].
Q12: Can ACA be used as a biomarker for any disease?
A14: Studies suggest that ACA could potentially serve as a metabolic marker for unstable angina, as elevated plasma levels were observed in patients with this condition compared to healthy individuals [, ].
Q13: What analytical techniques are used to study ACA?
A15: Several analytical techniques have been employed to study ACA and other bile acids. Common methods include gas-liquid chromatography (GLC), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These techniques facilitate the identification and quantification of bile acids in various biological samples [, , , , ].
Q14: What challenges are associated with analyzing bile acids like ACA?
A16: Accurate analysis of bile acids can be challenging due to their structural similarities and the presence of various conjugated forms. For example, traditional methods using alkaline hydrolysis without prior solvolysis of sulfate esters can lead to bile acid degradation and artifact formation, making accurate analysis difficult [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



